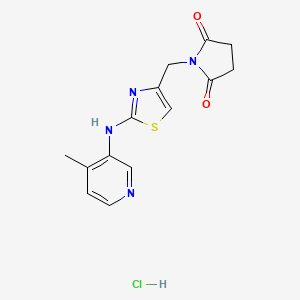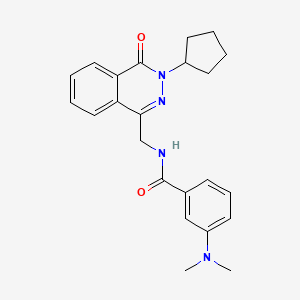
(N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N,N’E,N,N’Z)-N,N’-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a perchlorocyclohexene ring and dibenzenesulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N,N’E,N,N’Z)-N,N’-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the perchlorocyclohexene ring: This can be achieved through the chlorination of cyclohexene under controlled conditions.
Introduction of the dibenzenesulfonamide groups: This step involves the reaction of the perchlorocyclohexene intermediate with benzenesulfonamide derivatives under specific conditions such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the perchlorocyclohexene ring.
Reduction: Reduction reactions could target the sulfonamide groups, leading to the formation of amines.
Substitution: The compound may participate in substitution reactions, where functional groups on the benzene rings or the cyclohexene ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions, influencing the activity and selectivity of metal catalysts.
Materials Science: It might be used in the development of new materials with unique properties, such as polymers or coatings.
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Biochemical Research: It might be used as a tool to study specific biochemical pathways or molecular interactions.
Industry
Chemical Manufacturing: The compound could be used as an intermediate in the synthesis of other chemicals or materials.
Environmental Applications: It might be explored for use in environmental remediation processes, such as the removal of pollutants.
Mecanismo De Acción
The mechanism by which (N,N’E,N,N’Z)-N,N’-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide exerts its effects would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dibenzenesulfonamide: A simpler analog without the perchlorocyclohexene ring.
Perchlorocyclohexene derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
The unique combination of the perchlorocyclohexene ring and dibenzenesulfonamide groups in (N,N’E,N,N’Z)-N,N’-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(NE)-N-[(4Z)-4-(benzenesulfonylimino)-2,3,5,5,6,6-hexachlorocyclohex-2-en-1-ylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl6N2O4S2/c19-13-14(20)16(26-32(29,30)12-9-5-2-6-10-12)18(23,24)17(21,22)15(13)25-31(27,28)11-7-3-1-4-8-11/h1-10H/b25-15-,26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCSNJXDVBEEIY-WFOJNGAISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C(=NS(=O)(=O)C3=CC=CC=C3)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(=C(/C(=N/S(=O)(=O)C3=CC=CC=C3)/C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2532090.png)

![4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2532092.png)
![[(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2532095.png)
![(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2532096.png)
![tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate](/img/structure/B2532097.png)
![4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2532100.png)


